molecular formula C9H7NO3 B12616246 (2H-1,3-Benzodioxol-5-yl)methyl cyanate CAS No. 920033-69-8

(2H-1,3-Benzodioxol-5-yl)methyl cyanate

Cat. No.: B12616246
CAS No.: 920033-69-8
M. Wt: 177.16 g/mol
InChI Key: ICRZUTUARYZVMU-UHFFFAOYSA-N
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Description

(2H-1,3-Benzodioxol-5-yl)methyl cyanate is an organic compound that features a benzodioxole ring structure attached to a methyl cyanate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2H-1,3-Benzodioxol-5-yl)methyl cyanate typically involves the reaction of (2H-1,3-Benzodioxol-5-yl)methanol with cyanogen bromide in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which then reacts with cyanogen bromide to yield the desired product. The reaction conditions generally include a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(2H-1,3-Benzodioxol-5-yl)methyl cyanate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyanate group to an amine group.

    Substitution: The cyanate group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzodioxole ring.

    Reduction: (2H-1,3-Benzodioxol-5-yl)methylamine.

    Substitution: Various substituted benzodioxole derivatives depending on the nucleophile used.

Scientific Research Applications

(2H-1,3-Benzodioxol-5-yl)methyl cyanate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2H-1,3-Benzodioxol-5-yl)methyl cyanate involves its interaction with specific molecular targets. The cyanate group can react with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2H-1,3-Benzodioxol-5-yl)methylamine: Similar structure but with an amine group instead of a cyanate group.

    (2H-1,3-Benzodioxol-5-yl)methanol: Precursor to the cyanate compound, featuring a hydroxyl group.

    (2H-1,3-Benzodioxol-5-yl)acetic acid: Contains a carboxylic acid group instead of a cyanate group.

Uniqueness

(2H-1,3-Benzodioxol-5-yl)methyl cyanate is unique due to the presence of the cyanate group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

920033-69-8

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

1,3-benzodioxol-5-ylmethyl cyanate

InChI

InChI=1S/C9H7NO3/c10-5-11-4-7-1-2-8-9(3-7)13-6-12-8/h1-3H,4,6H2

InChI Key

ICRZUTUARYZVMU-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)COC#N

Origin of Product

United States

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